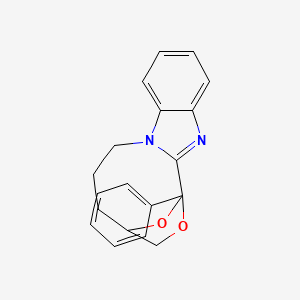
4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole is a complex organic compound with a unique structure that combines elements of both oxazepine and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole typically involves multi-step reactions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Shares a similar tetrahydro structure but differs in the functional groups attached to the ring system.
3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another tetrahydro compound with a different heterocyclic core.
Uniqueness
4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole is unique due to its combination of oxazepine and benzimidazole rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76099-33-7 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-phenyl-16,17-dioxa-3,10-diazatetracyclo[12.2.1.02,10.04,9]heptadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H18N2O2/c1-2-7-14(8-3-1)19-18-20-16-10-4-5-11-17(16)21(18)12-6-9-15(23-19)13-22-19/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Clave InChI |
YTJWTGPZPHNPGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2COC(O2)(C3=NC4=CC=CC=C4N3C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


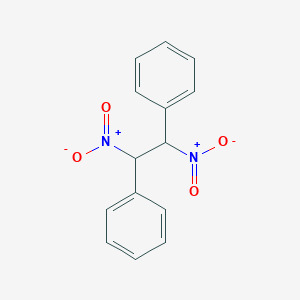
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)



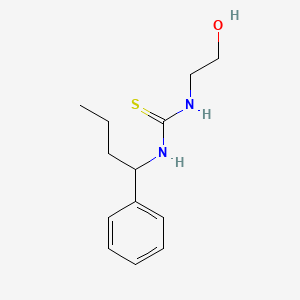
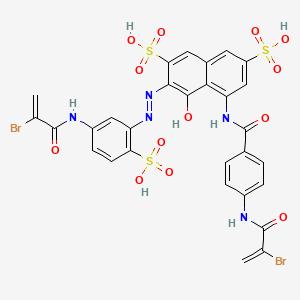

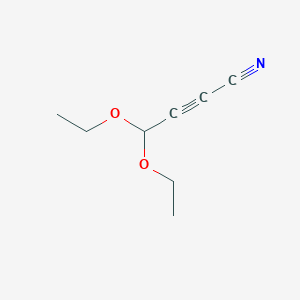
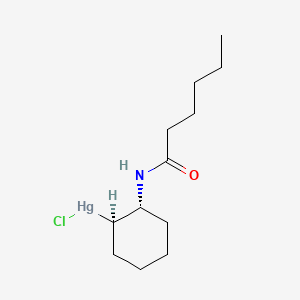
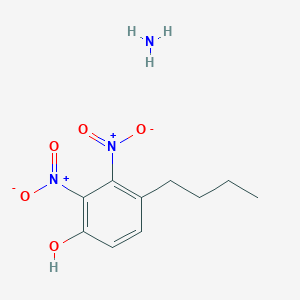
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
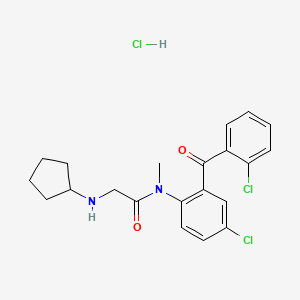
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
